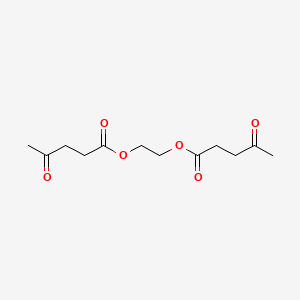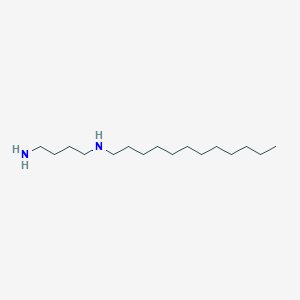
N~1~-Dodecylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Dodecylbutane-1,4-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a butane backbone with two amine groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Dodecylbutane-1,4-diamine typically involves the reaction of dodecylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the carbon atoms bonded to the bromine atoms, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of N1-Dodecylbutane-1,4-diamine may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled temperatures, and pressures to optimize yield and purity. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-Dodecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N~1~-Dodecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Dodecylbutane-1,4-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. The long dodecyl chain allows the compound to interact with lipid membranes, potentially disrupting their integrity and leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine: A simpler diamine with a shorter carbon chain.
N~1~-Hexylbutane-1,4-diamine: Similar structure but with a shorter hexyl chain.
N~1~-Octylbutane-1,4-diamine: Similar structure but with an octyl chain.
Uniqueness
N~1~-Dodecylbutane-1,4-diamine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobic interactions, making it more effective in applications involving lipid membranes and hydrophobic environments.
Properties
CAS No. |
53860-66-5 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N'-dodecylbutane-1,4-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17/h18H,2-17H2,1H3 |
InChI Key |
FNOMOLVTRWMYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
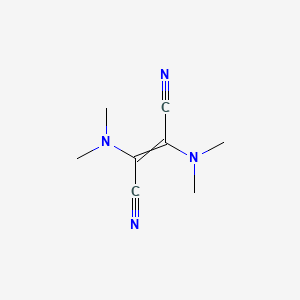
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
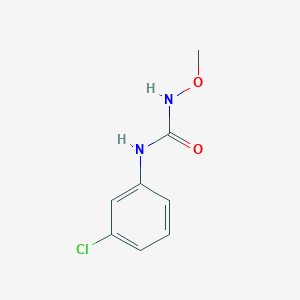
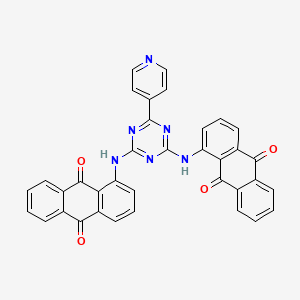
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
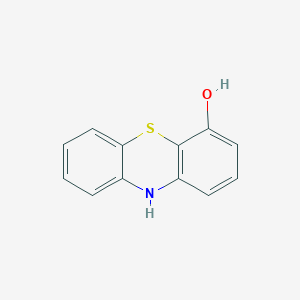
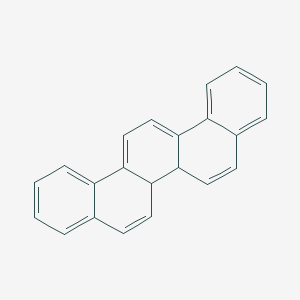
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
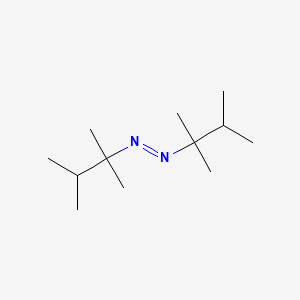

methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
